Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(1H-indol-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a pivotal intermediate in the synthesis of small molecule anticancer drugs. It's synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination. The method yields high-quality compounds essential for the development of potent anticancer therapeutics (Zhang et al., 2018).
Catalytic Activity
The compound has also been identified as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols, efficiently converting them into corresponding α,β-unsaturated carbonyl compounds. This property is critical in the synthesis of various organic compounds (Shen et al., 2012).
Chemical Transformations
Another derivative of this compound is utilized in the synthesis of biologically active compounds like crizotinib. The process involves three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirming the structure through MS and 1 HNMR spectrum. This synthesis pathway underscores the compound's role as a versatile intermediate in pharmaceutical synthesis (Kong et al., 2016).
Material Science Applications
Further extending its utility, this compound has applications in material science, particularly in the field of dye-sensitized solar cells. Carboxylated cyanine dyes related to this compound have been used as sensitizers in nanocrystalline TiO2 solar cells, significantly improving photoelectric conversion efficiency. This demonstrates the potential of this compound in renewable energy technologies (Wu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-8,12,19H,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPOPAOZUHAGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585440 | |
Record name | tert-Butyl 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155302-27-5 | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(1H-indol-3-yl)-1(2H)-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155302-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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